molecular formula C10H12Cl2N2 B2574224 2-Methylquinolin-3-amine dihydrochloride CAS No. 1955493-49-8; 21352-22-7

2-Methylquinolin-3-amine dihydrochloride

Cat. No.: B2574224
CAS No.: 1955493-49-8; 21352-22-7
M. Wt: 231.12
InChI Key: UZJIQCRFBNJRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinolin-3-amine dihydrochloride (CAS No. 1955493-49-8) is a quinoline derivative with the molecular formula C₁₀H₁₂Cl₂N₂ and a molecular weight of 231.12 g/mol . As a dihydrochloride salt, it contains two molecules of hydrochloric acid bound to the amine groups, enhancing its solubility in polar solvents compared to the free base form . This compound is utilized in pharmaceutical research, particularly in studies targeting neurological pathways, due to its structural similarity to bioactive quinoline derivatives .

Properties

CAS No.

1955493-49-8; 21352-22-7

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12

IUPAC Name

2-methylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C10H10N2.2ClH/c1-7-9(11)6-8-4-2-3-5-10(8)12-7;;/h2-6H,11H2,1H3;2*1H

InChI Key

UZJIQCRFBNJRKY-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C=C1N.Cl.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-3-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline.

    Amination: The 2-methylquinoline undergoes an amination reaction to introduce the amine group at the 3-position.

    Formation of Dihydrochloride Salt: The resulting 2-methylquinolin-3-amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for 2-Methylquinolin-3-amine dihydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

2-Methylquinolin-3-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s quinoline moiety allows it to bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Methylquinolin-3-amine dihydrochloride with analogous quinoline-based hydrochlorides and dihydrochlorides:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Key Applications/Notes References
2-Methylquinolin-3-amine dihydrochloride 1955493-49-8 C₁₀H₁₂Cl₂N₂ 231.12 Methyl group at C2, amine at C3 Dihydrochloride Neurological research
7-[(3-Methylaminophenoxy)methyl]quinolin-2-amine dihydrochloride - C₁₉H₂₂Cl₂N₃O 383.30 Methylaminophenoxy group at C7 Dihydrochloride Neuronal inhibitor (potent activity)
3-Ethyl-8-methylquinolin-2-amine hydrochloride 1172880-06-6 C₁₂H₁₆ClN₂ 229.72 Ethyl at C3, methyl at C8 Hydrochloride Research chemical (safety data available)
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride 179246-08-3 C₂₃H₂₁ClN₂O₃ 408.88 Dimethoxy at C6/C7, phenoxyphenyl at N4 Hydrochloride Kinase inhibition studies
[(2-Methyltetrahydroisoquinolinyl)methyl]amine dihydrochloride 54329-62-3 C₁₁H₁₇Cl₂N₂ 212.72 Tetrahydroisoquinoline core, methyl at C2 Dihydrochloride Neuropharmacology research
Key Observations:
  • Salt Form: Dihydrochloride salts (e.g., 2-Methylquinolin-3-amine dihydrochloride) exhibit higher aqueous solubility than hydrochloride salts due to the additional HCl molecule, which enhances ionization .
  • Substituent Effects: Methyl/Amino Groups: The methyl group at C2 and amine at C3 in 2-Methylquinolin-3-amine dihydrochloride contribute to its compact structure, favoring blood-brain barrier penetration in neurological studies . Bulkier Groups: Compounds like 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride (MW 408.88) have larger substituents, which may reduce solubility but improve target specificity in kinase inhibition .

Commercial Availability and Research Use

  • 2-Methylquinolin-3-amine dihydrochloride is available from suppliers like CymitQuimica at €136.00/1g, reflecting its niche research application .
  • Analogues such as [(2-methyltetrahydroisoquinolinyl)methyl]amine dihydrochloride (CAS 54329-62-3) are marketed for neuropharmacology studies, emphasizing the demand for structurally diverse quinoline derivatives .

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